molecular formula C14H11ClN2O4 B12343195 Methyl 2-(4-chloro-2-nitroanilino)benzoate CAS No. 62889-51-4

Methyl 2-(4-chloro-2-nitroanilino)benzoate

Cat. No.: B12343195
CAS No.: 62889-51-4
M. Wt: 306.70 g/mol
InChI Key: PXMOJCLLVNSWOL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester: is an organic compound with a complex structure that includes aromatic rings, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester typically involves the reaction of 4-chloro-2-nitroaniline with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form various amine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry:

  • Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aromatic rings and ester group also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • Benzoic acid, 2-chloro-, methyl ester
  • Benzoic acid, 2-(methylamino)-, methyl ester
  • Benzoic acid, 4-chloro-, methyl ester

Uniqueness: Benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(4-chloro-2-nitroanilino)benzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a nitro group and an ester functional group. Its molecular formula is C15H13ClN2O3C_{15}H_{13ClN_{2}O_{3}}. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates, which may interact with various cellular components, leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to generate reactive species that may affect cellular signaling pathways and induce apoptosis in cancer cells. Additionally, the aromatic rings and ester group enhance its reactivity, allowing it to engage with biological molecules effectively .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including those from hematological and solid tumors. The compound's cytotoxicity was evaluated using standard assays, revealing a moderate to significant inhibitory effect on cell growth at concentrations ranging from 0.1 to 100 µM .

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited potent activity against K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells, with IC50 values indicating effective inhibition at low concentrations. This suggests its potential as a lead compound for developing new anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds revealed critical insights into how modifications to the chemical structure influence biological activity. For instance, variations in substituents on the aromatic rings significantly affected the potency against receptor tyrosine kinases, which are crucial targets in cancer therapy . This information is vital for guiding future synthetic efforts aimed at optimizing efficacy.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerNitro reduction leading to reactive species
Benzoic acid derivativesVaries (antimicrobial, anti-inflammatory)Generally involves interference with metabolic pathways
Other nitroaniline derivativesOften similar; specific activities varyTypically involve similar mechanisms as above

Properties

CAS No.

62889-51-4

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

methyl 2-(4-chloro-2-nitroanilino)benzoate

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(18)10-4-2-3-5-11(10)16-12-7-6-9(15)8-13(12)17(19)20/h2-8,16H,1H3

InChI Key

PXMOJCLLVNSWOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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